Biochemical MAT2A Enzyme Inhibition: SCR-7952 vs AG-270 Direct Comparison
In a direct parallel biochemical assay, SCR-7952 exhibits a MAT2A enzyme IC50 of 21 nM, which represents a 3.2-fold improvement in potency compared to AG-270 tested under identical conditions (IC50 68 nM) [1]. An alternative source reports SCR-7952 IC50 as 18.7 nM with Ki of 14.49 nM .
| Evidence Dimension | MAT2A enzyme inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | SCR-7952: 21 nM (also reported as 18.7 nM) |
| Comparator Or Baseline | AG-270: 68 nM (also reported as 14 nM in separate assay systems) |
| Quantified Difference | 3.2-fold more potent (21 nM vs 68 nM); 3.7-fold more potent per vendor data (18.7 nM vs reference AG-270 value) |
| Conditions | Biochemical enzymatic assay; direct parallel testing |
Why This Matters
Superior biochemical potency enables lower compound usage per experiment, reducing cost per data point and minimizing solubility-related assay artifacts.
- [1] Zhou F, Tang F, Yu Z, et al. Abstract 5434: Discovery of SCR-7952, a Novel, Potent and High Selective MAT2A Inhibitor Shows Robust Anti-Tumor Activities and Better Safety Profile. Cancer Res. 2022;82(12_Suppl):Abstract nr 5434. View Source
